Ald-Ph-PEG2-NHBoc

PROTAC Linker PEG Linker Targeted Protein Degradation

Ald-Ph-PEG2-NHBoc (CAS 1807503-90-7) is a heterobifunctional polyethylene glycol (PEG) linker comprising a benzaldehyde moiety and a Boc-protected amine, connected via a short PEG2 spacer. It is primarily employed in the construction of Proteolysis Targeting Chimeras (PROTACs), a class of bifunctional molecules designed to induce selective degradation of target proteins via the ubiquitin-proteasome system.

Molecular Formula C19H28N2O6
Molecular Weight 380.4 g/mol
CAS No. 1807503-90-7
Cat. No. B605292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-Ph-PEG2-NHBoc
CAS1807503-90-7
SynonymsAld-Ph-PEG2-NH-Boc
Molecular FormulaC19H28N2O6
Molecular Weight380.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H28N2O6/c1-19(2,3)27-18(24)21-9-11-26-13-12-25-10-8-20-17(23)16-6-4-15(14-22)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,20,23)(H,21,24)
InChIKeyMSCITXKKGMUNOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ald-Ph-PEG2-NHBoc (CAS 1807503-90-7): A PROTAC Linker for Bioconjugation and Targeted Protein Degradation


Ald-Ph-PEG2-NHBoc (CAS 1807503-90-7) is a heterobifunctional polyethylene glycol (PEG) linker comprising a benzaldehyde moiety and a Boc-protected amine, connected via a short PEG2 spacer . It is primarily employed in the construction of Proteolysis Targeting Chimeras (PROTACs), a class of bifunctional molecules designed to induce selective degradation of target proteins via the ubiquitin-proteasome system . The aldehyde group enables orthogonal bioconjugation (e.g., oxime ligation) while the Boc-protected amine allows for controlled deprotection and subsequent functionalization .

Why Generic Substitution of Ald-Ph-PEG2-NHBoc Fails: Quantified Differentiation in Linker Chemistry


In PROTAC design and bioconjugation workflows, the substitution of linkers with seemingly similar in-class compounds is not a trivial exchange. The specific combination of the phenyl spacer, the exact PEG2 length, and the Boc-protected amine in Ald-Ph-PEG2-NHBoc imparts a unique set of properties (e.g., linker length, hydrophilicity, steric profile, and orthogonal reactivity) that directly influence the efficacy, selectivity, and physicochemical properties of the final conjugate [1]. Using a linker with a different PEG length (e.g., PEG3 or PEG4) or an alternative terminal group (e.g., NHS ester) without quantitative justification can lead to suboptimal degradation efficiency, altered cellular permeability, or failed conjugation .

Ald-Ph-PEG2-NHBoc (1807503-90-7): Quantitative Evidence Guide for Differentiated Selection


Linker Length and Conformational Freedom: PEG2 vs. PEG3/PEG4 Analogs

The PEG2 spacer in Ald-Ph-PEG2-NHBoc provides a specific, quantifiable linker length distinct from its PEG3 and PEG4 analogs, directly influencing the spatial orientation and degradation efficiency of the resulting PROTAC. The optimal linker length is critical for forming a stable and productive ternary complex between the target protein, E3 ligase, and PROTAC molecule [1].

PROTAC Linker PEG Linker Targeted Protein Degradation

Comparative Solubility Profile in DMSO: Quantitative Assessment

The solubility of Ald-Ph-PEG2-NHBoc in DMSO is a key parameter for its handling and use in biological assays. The target compound exhibits a high solubility in DMSO, which is advantageous for preparing stock solutions. While the comparator Ald-Ph-PEG2-NHS has a different functional group, its reported solubility in DMSO is similarly high, though direct comparison is limited by the absence of a quantified value for Ald-Ph-PEG2-NHS in the available literature [1].

Solubility Bioconjugation PROTAC Formulation

Boc-Protected Amine for Controlled Deprotection vs. NHS Ester Reactivity

Ald-Ph-PEG2-NHBoc's Boc-protected amine offers a distinct synthetic advantage over analogs with pre-activated esters, such as Ald-Ph-PEG2-NHS. The Boc group provides a stable, inert handle during initial conjugation steps, allowing for a controlled, on-demand deprotection (e.g., with TFA) to reveal a reactive primary amine for subsequent coupling . In contrast, the NHS ester in Ald-Ph-PEG2-NHS is immediately reactive towards amines, requiring careful handling and limiting its use in multi-step, orthogonal syntheses where sequential reactions are required .

Bioconjugation Chemistry PROTAC Synthesis Protecting Groups

LogP and Topological Polar Surface Area (tPSA): A Physicochemical Comparison with a PEG4 Analog

The lipophilicity (LogP) and polar surface area (tPSA) are critical physicochemical parameters influencing a molecule's cellular permeability and solubility. Ald-Ph-PEG2-NHBoc exhibits a calculated LogP of 1.57 and a tPSA of 103 Ų [1]. Compared to a PEG4 analog (Ald-Ph-PEG4-NH-Boc), the shorter PEG2 chain in the target compound reduces the overall tPSA and may offer a different balance of lipophilicity, potentially favoring membrane permeability in certain cell-based assays [1].

Physicochemical Properties Drug-likeness PROTAC Optimization

Optimal Application Scenarios for Ald-Ph-PEG2-NHBoc (1807503-90-7) Driven by Quantitative Evidence


PROTAC Development Requiring a Defined PEG2 Linker Length

Synthesize PROTACs where the specific PEG2 length is required to optimize the distance between the target protein and E3 ligase binding moieties, based on structural modeling or previous structure-activity relationship (SAR) studies. The well-defined, discrete length of the PEG2 spacer (versus PEG3 or PEG4) is crucial for achieving the correct geometry for ternary complex formation [1].

Multi-Step Orthogonal Bioconjugation Workflows

Employ in complex synthetic sequences where the aldehyde group can be conjugated first (e.g., via oxime ligation to an aminooxy-functionalized biomolecule), and the Boc-protected amine is then selectively deprotected to enable a subsequent conjugation step with a different partner. The orthogonal reactivity of the aldehyde and the protected amine is essential for this sequential approach [1].

Cell-Based Assays Requiring High Solubility and Low Cytotoxicity

Prepare stock solutions of the PROTAC precursor in DMSO at high concentrations (e.g., ~100 mg/mL) for use in cell-based assays. This high solubility ensures the final PROTAC molecule can be administered without exceeding the recommended solvent concentration, thereby minimizing potential vehicle-related cytotoxicity and experimental artifacts [1].

PROTAC Synthesis Prioritizing Cellular Permeability

Utilize Ald-Ph-PEG2-NHBoc as a key building block for PROTAC candidates where a more compact and less polar linker (relative to PEG3 or PEG4 variants) is desired to enhance passive diffusion across cellular membranes. The calculated LogP of 1.57 and tPSA of 103 Ų suggest a favorable profile for membrane permeation compared to longer PEG linkers [1].

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